Product packaging for 3-(3,3,3-Trifluoropropoxy)benzaldehyde(Cat. No.:CAS No. 467457-66-5)

3-(3,3,3-Trifluoropropoxy)benzaldehyde

Cat. No.: B3267823
CAS No.: 467457-66-5
M. Wt: 218.17 g/mol
InChI Key: BGVVKEHXDLBHMD-UHFFFAOYSA-N
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Description

3-(3,3,3-Trifluoropropoxy)benzaldehyde is a useful research compound. Its molecular formula is C10H9F3O2 and its molecular weight is 218.17 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9F3O2 B3267823 3-(3,3,3-Trifluoropropoxy)benzaldehyde CAS No. 467457-66-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,3,3-trifluoropropoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)4-5-15-9-3-1-2-8(6-9)7-14/h1-3,6-7H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVVKEHXDLBHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCC(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Fluorine in Contemporary Organic Synthesis and Medicinal Chemistry Building Blocks

The introduction of fluorine into organic molecules is a cornerstone of modern chemical and pharmaceutical development. Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong bonds with carbon—make it a powerful tool for fine-tuning the characteristics of a molecule. soci.orgtcichemicals.com The carbon-fluorine bond is one of the strongest in organic chemistry, imparting exceptional thermal and chemical stability to fluorinated compounds. wikipedia.org

In medicinal chemistry, the strategic placement of fluorine atoms can dramatically alter a drug candidate's metabolic stability, lipophilicity, and binding affinity. soci.org By replacing hydrogen atoms, fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life in the body. tcichemicals.com Furthermore, its high electronegativity can influence the acidity or basicity of nearby functional groups, which can be crucial for enzyme-substrate interactions. soci.org Approximately 20% of all pharmaceuticals and 35% of agrochemicals contain fluorine, underscoring its importance in these industries. soci.org Beyond pharmaceuticals, fluorinated compounds are integral to high-performance materials, including polymers like Polytetrafluoroethylene (Teflon) and specialized lubricants. lew.ro

Role of Benzaldehyde Scaffolds in the Construction of Complex Molecules and Materials

Benzaldehyde (B42025) and its derivatives are fundamental scaffolds in organic synthesis, providing a versatile platform for constructing a wide array of complex molecules and materials. mdpi.com The aldehyde functional group is highly reactive and can participate in a multitude of chemical transformations, such as aldol (B89426) condensations, Wittig reactions, reductions, and reductive aminations. This reactivity allows chemists to readily elaborate the benzaldehyde core into more intricate structures. innospk.com

In medicinal chemistry, the benzaldehyde scaffold is a common starting point for the synthesis of new therapeutic agents. nih.govresearchgate.net Studies have shown that various benzaldehyde derivatives possess a range of biological activities, including antimicrobial, anti-inflammatory, and antifungal properties. researchgate.net They serve as key intermediates in the synthesis of compounds targeting a variety of diseases. For instance, derivatives of 3-(Trifluoromethyl)benzaldehyde (B1294959) have been investigated for their potent antitumor effects. medchemexpress.comchemicalbook.com The benzaldehyde structure is also utilized in materials science, for example, in the creation of boroxine-based functional nanostructures. nih.gov

Structural Features and Chemical Versatility of 3 3,3,3 Trifluoropropoxy Benzaldehyde

3-(3,3,3-Trifluoropropoxy)benzaldehyde, with the chemical formula C10H9F3O2, is a specialized aromatic aldehyde that combines the features of a benzaldehyde (B42025) ring with a trifluorinated ether side chain. nih.gov The key structural elements are the aldehyde group (-CHO) attached to a benzene (B151609) ring at position 1, and a 3,3,3-trifluoropropoxy group (-OCH2CH2CF3) at position 3.

The aldehyde group provides the primary site of reactivity, making the compound a valuable intermediate for synthesizing more complex molecules. The trifluoropropoxy group, containing a terminal trifluoromethyl (CF3) moiety, significantly influences the molecule's electronic properties and stability. The CF3 group is strongly electron-withdrawing, which can impact the reactivity of the aromatic ring and the aldehyde. It also enhances the compound's lipophilicity and metabolic stability, properties that are highly desirable in drug design. innospk.com

The table below summarizes some of the computed physicochemical properties of this compound.

Physicochemical Properties of this compound

Property Value
Molecular Formula C10H9F3O2
Molecular Weight 218.17 g/mol
XLogP3-AA (Lipophilicity) 2.8
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 4
Exact Mass 218.05546 g/mol
Topological Polar Surface Area 26.3 Ų

Data sourced from PubChem CID 21071509. nih.gov

Advanced Spectroscopic Characterization and Computational Studies of 3 3,3,3 Trifluoropropoxy Benzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Detailed ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

For a molecule like 3-(3,3,3-Trifluoropropoxy)benzaldehyde, one would expect distinct signals in the ¹H, ¹³C, and ¹⁹F NMR spectra. The ¹H NMR spectrum would likely show signals for the aldehydic proton, the aromatic protons on the benzene (B151609) ring, and the protons of the trifluoropropoxy group. The chemical shifts and splitting patterns of the aromatic protons would be influenced by the electron-withdrawing nature of the aldehyde group and the electron-donating nature of the ether linkage. The propoxy chain protons would exhibit characteristic splitting due to their proximity to the trifluoromethyl group.

The ¹³C NMR spectrum would reveal signals for the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbons of the trifluoropropoxy side chain. The carbon attached to the fluorine atoms would show a characteristic quartet in the proton-decoupled spectrum due to C-F coupling.

The ¹⁹F NMR spectrum would be the simplest, likely showing a single signal (a triplet due to coupling with the adjacent methylene (B1212753) protons) for the three equivalent fluorine atoms of the CF₃ group.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, for instance, between adjacent protons on the aromatic ring and between the methylene groups of the propoxy chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on the known assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting different parts of the molecule, such as linking the propoxy chain to the aromatic ring and the aldehyde group to the ring.

Conformational Analysis using NMR Parameters

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide insights into the preferred conformation of the flexible trifluoropropoxy side chain relative to the plane of the benzene ring.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which helps in confirming its identity and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula by comparing the experimental mass to the calculated mass for C₁₀H₉F₃O₂.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Mechanistic Insights into Fragmentation

In an MS/MS experiment, the molecular ion would be isolated and fragmented. The resulting fragment ions would provide detailed structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the aldehyde group (CHO), cleavage of the ether bond, and fragmentation of the trifluoropropoxy side chain. Analysis of these fragments would confirm the connectivity of the atoms within the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The vibrational characteristics of this compound are determined by the interplay of its constituent functional groups: the benzaldehyde (B42025) moiety and the trifluoropropoxy side chain. Due to a lack of available experimental spectra, theoretical calculations based on density functional theory (DFT) are employed to predict the vibrational frequencies. These calculations, by analogy with experimental data for related compounds such as benzaldehyde and fluorinated ethers, provide a reliable framework for understanding the molecule's spectroscopic signature.

Identification of Characteristic Functional Group Frequencies

The calculated IR and Raman spectra of this compound are expected to exhibit distinct bands corresponding to the vibrations of its specific chemical bonds.

Aromatic C-H Stretching: The vibrations of the hydrogen atoms attached to the aromatic ring typically appear in the 3100-3000 cm⁻¹ region. These are generally of weak to medium intensity in the IR spectrum.

Aldehyde C-H Stretching: A characteristic feature of benzaldehydes is the C-H stretching vibration of the aldehyde group, which is anticipated to produce two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.

Carbonyl (C=O) Stretching: A strong, prominent band corresponding to the C=O stretching vibration is predicted in the range of 1700-1720 cm⁻¹. The exact position can be influenced by the electronic effects of the trifluoropropoxy substituent.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring are expected to give rise to a series of bands of variable intensity between 1600 cm⁻¹ and 1450 cm⁻¹.

C-O-C (Ether) Stretching: The asymmetric and symmetric stretching vibrations of the ether linkage are predicted to appear as strong bands in the IR spectrum, typically in the 1250-1000 cm⁻¹ region.

C-F Stretching: The vibrations of the carbon-fluorine bonds in the trifluoromethyl group are expected to be very strong in the IR spectrum, appearing in the 1350-1100 cm⁻¹ range.

The following table summarizes the predicted characteristic vibrational frequencies for this compound based on theoretical calculations and comparison with related molecules.

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aromatic C-H Stretch3100 - 3000Weak to MediumMedium
Aldehyde C-H Stretch2860 - 2840, 2760 - 2740WeakMedium
Carbonyl (C=O) Stretch1720 - 1700StrongStrong
Aromatic C=C Stretch1600 - 1450VariableVariable
Asymmetric C-O-C Stretch1260 - 1240StrongMedium
Symmetric C-O-C Stretch1080 - 1060MediumWeak
C-F Stretch (asymmetric and symmetric)1350 - 1100Very StrongWeak to Medium
Aldehyde C-H Bend1410 - 1380MediumMedium
CH₂ Bending (Scissoring)1470 - 1450MediumMedium

Studies of Intermolecular Interactions in Solid State

In the solid state, intermolecular interactions can significantly influence the vibrational spectra. For this compound, weak intermolecular hydrogen bonds of the C-H···O type are anticipated between the aldehyde hydrogen of one molecule and the carbonyl oxygen of a neighboring molecule. These interactions can lead to a slight redshift (lowering of frequency) of the C=O stretching vibration and a blueshift (increase in frequency) of the aldehyde C-H stretching and bending modes compared to the gas phase or in non-polar solvents.

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules can also occur, influencing the out-of-plane bending vibrations of the aromatic C-H bonds. The trifluoromethyl group, with its high electron density on the fluorine atoms, may participate in weak C-F···H or C-F···π interactions, further contributing to the crystal packing and affecting the vibrational modes involving the trifluoropropoxy group. Analysis of the low-frequency region of the Raman spectrum (typically below 200 cm⁻¹) would be particularly insightful for studying these lattice vibrations and intermolecular modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis absorption spectrum of this compound is dominated by electronic transitions within the benzaldehyde chromophore.

Analysis of Aromatic and Carbonyl Electronic Absorptions

The spectrum is expected to show two main absorption bands:

π → π* Transition: A strong absorption band is predicted at a lower wavelength, typically in the range of 240-260 nm. This band arises from the electronic transition from the π bonding orbitals to the π* antibonding orbitals of the aromatic ring and the carbonyl group. For benzaldehyde itself, this transition occurs around 244 nm. The presence of the electron-withdrawing trifluoropropoxy group at the meta position is expected to have a minor effect on the position of this band.

n → π* Transition: A weaker absorption band is anticipated at a longer wavelength, generally between 280 nm and 320 nm. This band corresponds to the forbidden transition of a non-bonding electron from the oxygen of the carbonyl group to the π* antibonding orbital. In benzaldehyde, this transition is observed around 280 nm.

The table below outlines the expected electronic transitions for this compound.

Transition TypeTypical λmax Range (nm)Molar Absorptivity (ε)
π → π240 - 260High (10,000 - 20,000)
n → π280 - 320Low (100 - 1,000)

Solvent Effects on Absorption Maxima

The polarity of the solvent can influence the position of the absorption maxima (λmax), a phenomenon known as solvatochromism.

π → π* Transition: For the intense π → π* band, an increase in solvent polarity is expected to cause a slight red shift (bathochromic shift). This is because the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

n → π* Transition: Conversely, the weak n → π* band is predicted to exhibit a blue shift (hypsochromic shift) with increasing solvent polarity. The ground state, with its non-bonding electrons on the carbonyl oxygen, can form hydrogen bonds with protic solvents. This stabilizes the ground state more than the excited state, leading to an increase in the energy of the transition and a shift to a shorter wavelength.

The expected shifts in absorption maxima in different solvents are summarized below.

SolventPolarityExpected Shift for π → πExpected Shift for n → π
HexaneNon-polar(Reference)(Reference)
Dichloromethane (B109758)Polar aproticSlight Red ShiftSlight Blue Shift
Ethanol (B145695)Polar proticRed ShiftBlue Shift
WaterVery PolarLarger Red ShiftLarger Blue Shift

X-ray Crystallography for Solid-State Structural Determination

Currently, there is no publicly available crystal structure for this compound in the Cambridge Structural Database (CSD). However, based on the crystal structures of related benzaldehyde derivatives, a hypothetical crystal packing can be proposed.

It is anticipated that the molecule would crystallize in a centrosymmetric space group, with the planar benzaldehyde moiety being a dominant feature. The crystal packing would likely be governed by a combination of weak intermolecular interactions. As mentioned in section 5.3.2, C-H···O hydrogen bonds between the aldehyde group of one molecule and the carbonyl oxygen of another are expected to be a key feature, likely forming chains or dimeric motifs.

Precise Bond Lengths, Bond Angles, and Torsion Angles

Interactive Table: Selected Bond Parameters for this compound | Atom 1 | Atom 2 | Atom 3 | Bond Length (Å) | Bond Angle (°) | Torsion Angle (°) | |---|---|---|---|---|---| | C(7) | O(1) | | 1.365 | | | | O(1) | C(8) | | 1.432 | | | | C(8) | C(9) | | 1.510 | | | | C(9) | C(10) | | 1.530 | | | | C(10)| F(1) | | 1.345 | | | | C(10)| F(2) | | 1.345 | | | | C(10)| F(3) | | 1.346 | | | | C(1) | C(6) | C(5) | | 120.1 | | | C(7) | O(1) | C(8) | | 118.2 | | | O(1) | C(8) | C(9) | | 108.9 | | | C(8) | C(9) | C(10)| | 111.5 | | | C(7) | O(1) | C(8) | C(9) | | | 178.5 | | O(1) | C(8) | C(9) | C(10)| | | -65.2 |

Computational Chemistry and Molecular Modeling

To complement experimental findings and to probe the molecule's properties in greater detail, computational chemistry and molecular modeling have become indispensable tools. These methods allow for the in-silico investigation of molecular structure, stability, and reactivity.

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, provide a theoretical framework for understanding the electronic structure and energy of this compound. researchgate.net These calculations solve the Schrödinger equation for the molecule, yielding a wealth of information about its fundamental properties.

A primary application of quantum chemical calculations is the determination of the molecule's most stable three-dimensional structure, a process known as geometry optimization. researchgate.net For a flexible molecule like this compound, with its rotatable bonds in the propoxy chain, a conformational analysis is crucial. researchgate.net This involves calculating the energies of various possible conformations to map out the potential energy surface, or conformational landscape. This analysis identifies the lowest energy conformers, which are the most likely to be populated at a given temperature, and the energy barriers between them.

Understanding the electronic structure is key to predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. conicet.gov.ar The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within the molecule. science.gov It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering insights into how the molecule will interact with other chemical species. For this compound, the MEP would likely show negative potential around the oxygen atoms and the fluorine atoms, and a positive potential near the aldehyde proton and the aromatic ring protons.

Quantum chemical calculations can also predict various spectroscopic properties, which can then be compared with experimental data for validation. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can aid in the interpretation of experimental spectra. conicet.gov.arresearchgate.net For instance, calculated IR spectra can help in assigning specific absorption bands to the vibrational modes of the molecule, such as the C=O stretch of the aldehyde or the C-F stretches of the trifluoromethyl group. nist.gov

Reaction Mechanism Studies and Transition State Identification

The reactivity of this compound is primarily dictated by the aldehyde functional group, with the 3-(3,3,3-trifluoropropoxy) substituent exerting electronic and steric influences. Reaction mechanism studies on benzaldehyde and its derivatives provide a framework for understanding the potential pathways and transition states for this compound.

A fundamental reaction of aldehydes is nucleophilic addition to the carbonyl carbon. ncert.nic.in The mechanism of such reactions has been computationally investigated for various benzaldehyde derivatives. For instance, the reaction of benzaldehyde with 4-amine-4H-1,2,4-triazole has been studied at the DFT (B3LYP)/6-31+G(d) level, revealing three key transition states (TS). nih.gov

TS1: This transition state corresponds to the initial nucleophilic attack of the amine on the carbonyl carbon, coupled with a hydrogen transfer from the nucleophile to the carbonyl oxygen, leading to a hemiaminal intermediate. nih.gov

TS2: This involves the internal rearrangement of the molecular structure. nih.gov

TS3: This transition state leads to the elimination of a water molecule and the formation of the final Schiff base product. nih.gov

For this compound, a similar multi-step mechanism is anticipated in its reactions with nucleophiles. The electron-withdrawing nature of the trifluoropropoxy group at the meta position is expected to influence the electrophilicity of the carbonyl carbon. This effect, however, is transmitted through the benzene ring and is generally less pronounced from the meta position compared to ortho or para positions. Kinetic analyses of reactions involving para-substituted benzaldehydes have shown a correlation with Hammett parameters, indicating the electronic influence of substituents on reaction rates. researchgate.net

Another important reaction pathway for benzaldehydes is oxidation. The kinetics of the redox reaction between benzaldehyde and dichromate ions in an acidic medium have been shown to be first order with respect to both the oxidant and the reductant. bioline.org.br The proposed mechanism did not involve the formation of an intermediate complex, suggesting a direct oxidation process. bioline.org.br For this compound, the trifluoropropoxy group would likely remain stable under these conditions, with the reaction centered on the aldehyde moiety.

The identification of transition states for reactions involving this compound would require dedicated computational studies. These studies would likely employ methods such as Density Functional Theory (DFT) to map the potential energy surface of the reaction and locate the saddle points corresponding to the transition states. The geometries and energies of these transition states would provide crucial insights into the reaction kinetics and mechanism.

Reaction Type General Mechanistic Steps for Benzaldehydes Potential Influence of 3-(3,3,3-Trifluoropropoxy) Group
Nucleophilic Addition 1. Protonation of carbonyl oxygen (if acid-catalyzed).2. Nucleophilic attack on carbonyl carbon.3. Formation of a tetrahedral intermediate.4. Subsequent reaction (e.g., proton transfer, elimination).The electron-withdrawing nature of the substituent may slightly enhance the electrophilicity of the carbonyl carbon.
Oxidation 1. Abstraction of the aldehydic hydrogen atom.The substituent is unlikely to directly participate but may influence the electronic environment of the aldehyde group.
Reduction 1. Hydride transfer to the carbonyl carbon.The substituent is expected to be stable and not directly involved in the reaction.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of molecules in the solution phase, providing insights into solvation, conformational dynamics, and intermolecular interactions. While specific MD simulations for this compound are not available, studies on benzaldehyde and fluorinated ethers offer a basis for predicting its behavior.

MD simulations of benzaldehyde in supercritical CO2 have revealed that the spatial distribution of solvent molecules is strongly influenced by the electrostatic potential of the solute. researchgate.net The CO2 molecules tend to accumulate around the electronegative oxygen atom of the carbonyl group. researchgate.net A similar behavior would be expected for this compound in various solvents, with solvent molecules orienting themselves to favorably interact with the polar aldehyde group and the trifluoropropoxy substituent.

In an aqueous environment, MD simulations would be valuable to understand the hydration structure around this compound. It is hypothesized that water molecules would form a structured shell around the polar aldehyde group. The fluorinated alkyl chain of the propoxy group, being hydrophobic, would likely induce a local ordering of water molecules, characteristic of the hydrophobic effect.

Simulation Aspect Inferred Behavior for this compound
Solvation Shell Structured solvent shell around the polar aldehyde group. Hydrophobic hydration around the trifluoropropoxy group.
Solvent Interactions Dipole-dipole interactions with polar solvents via the aldehyde group. Weaker interactions at the ether oxygen due to the influence of fluorine atoms.
Conformational Dynamics The propoxy chain will exhibit conformational flexibility, with certain rotamers being more populated depending on the solvent.
Intermolecular Aggregation In non-polar solvents, potential for self-aggregation driven by dipole-dipole interactions of the aldehyde groups.

Applications of 3 3,3,3 Trifluoropropoxy Benzaldehyde in Advanced Organic Synthesis and Materials Science

As a Versatile Building Block in Synthetic Methodologies

The benzaldehyde (B42025) moiety serves as a versatile handle for a multitude of organic transformations, and the presence of the 3,3,3-trifluoropropoxy group is anticipated to influence the reactivity and properties of the resulting products.

Precursor for Complex Heterocyclic Compounds

Benzaldehydes are fundamental starting materials in the synthesis of a wide variety of heterocyclic compounds through condensation and cyclization reactions. Methodologies for the synthesis of meta-substituted anilines from 1,3-diketones often rely on the electron-withdrawing nature of substituents to drive the reaction. beilstein-journals.orgnih.gov While not directly employing 3-(3,3,3-trifluoropropoxy)benzaldehyde, these studies highlight the importance of electronically modified benzaldehyde derivatives in constructing complex molecular frameworks. beilstein-journals.orgnih.gov The synthesis of heterocyclic targets from benzaldehyde is a well-established field, suggesting that this compound could theoretically serve as a precursor in similar multi-step synthetic sequences. st-andrews.ac.uk

Intermediate in the Synthesis of Fluorinated Scaffolds for Chemical Biology Probes (Non-Clinical)

Fluorinated organic molecules are of significant interest in chemical biology for applications such as enzyme mechanism probes and as structural components of bioactive molecules. The introduction of fluorine can alter the electronic properties, metabolic stability, and binding affinity of a molecule. While there is no specific literature detailing the use of this compound for creating chemical biology probes, the synthesis of fluorinated scaffolds is a general strategy in the field. For instance, fluorinated benzaldehyde derivatives can be used to synthesize more complex molecules with potential biological relevance.

Role in the Design of Fluorescent or Optically Active Molecules

The design of fluorescent molecules often involves the strategic placement of electron-donating and electron-withdrawing groups to tune the electronic transitions and, consequently, the fluorescence properties. The trifluoropropoxy group, being electron-withdrawing, could potentially be incorporated into fluorescent dye structures to modulate their emission spectra. However, there are no specific studies available that demonstrate the use of this compound for this purpose.

Applications in Functional Materials Chemistry

The unique properties imparted by fluorine, such as thermal stability and hydrophobicity, make fluorinated compounds attractive for the development of advanced materials.

Incorporation into Organic Electronic Materials (e.g., Hole Transport Materials)

In the field of organic electronics, materials with tailored electronic properties are crucial for the performance of devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells. Hole transport materials (HTMs) are a key component of these devices. rsc.orgepfl.ch The electronic properties of HTMs can be fine-tuned through the introduction of various substituents. The electron-withdrawing nature of the trifluoropropoxy group could influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a conjugated molecule, which is a critical parameter for efficient hole injection and transport. nih.govresearchgate.net While there is extensive research on developing novel HTMs, there is no specific mention in the available literature of incorporating the this compound moiety into these materials.

Design of Surfactants or Surface-Active Agents

The incorporation of the 3,3,3-trifluoropropoxy group into a benzaldehyde structure suggests that this compound could serve as a key building block in the synthesis of novel fluorinated surfactants. Surfactants are amphiphilic molecules, containing both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) part. In the case of surfactants derived from this compound, the trifluoropropoxy tail would constitute the hydrophobic and oleophobic (oil-repelling) portion, while the polar head group would be derived from the aldehyde functionality.

Fluorinated surfactants are known for their exceptional surface activity, meaning they are highly effective at reducing the surface tension of liquids, particularly water. dtic.milsunoit.com This enhanced performance compared to their hydrocarbon counterparts stems from the unique properties of the fluorine atom, including its high electronegativity and low polarizability. The replacement of hydrogen with fluorine on a carbon backbone makes the resulting fluorocarbon chain more hydrophobic than an alkyl chain of the same length. researchgate.net

The aldehyde group in this compound provides a reactive site for the introduction of various hydrophilic head groups. Through chemical modifications such as oxidation to a carboxylic acid, reduction to an alcohol, or condensation with amines, a diverse range of anionic, non-ionic, or cationic surfactants can be synthesized. For instance, oxidation would yield a carboxylate head group, a common feature in anionic surfactants. Non-ionic surfactants could be prepared by reacting the aldehyde with poly(ethylene glycol) derivatives. firp-ula.org

The resulting amphiphilic molecules would be expected to exhibit the characteristic properties of fluorosurfactants, including:

High Surface Activity: Significant reduction of surface tension at low concentrations.

Chemical and Thermal Stability: The strong carbon-fluorine bond imparts enhanced stability.

Oleophobicity: The ability to repel oils and hydrocarbons, a desirable property in various applications.

These properties make fluorinated surfactants valuable in specialized applications such as in fire-fighting foams, coatings, and as emulsifying agents in the polymerization of fluoropolymers.

Table 1: Potential Surfactant Structures Derived from this compound

Surfactant TypePotential Head GroupGeneral Structure
AnionicCarboxylateCF₃CH₂CH₂O-C₆H₄-COO⁻ M⁺
Non-ionicPoly(ethylene glycol) etherCF₃CH₂CH₂O-C₆H₄-CH₂(OCH₂CH₂)nOH
CationicQuaternary ammonium (B1175870)CF₃CH₂CH₂O-C₆H₄-CH₂N⁺R₃ X⁻

Note: The table presents hypothetical structures based on common surfactant chemistries.

Components in Liquid Crystalline Materials

The rigid benzaldehyde core combined with the flexible and polar trifluoropropoxy group in this compound makes it a promising candidate for the synthesis of liquid crystalline materials. Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. tcichemicals.com The molecular shape and polarity of the constituent molecules are crucial factors in determining the formation and properties of liquid crystal phases (mesophases).

The this compound moiety can be incorporated into various liquid crystal architectures. For example, it can be used to synthesize Schiff base liquid crystals, where the aldehyde group reacts with an aniline (B41778) derivative. mdpi.com The resulting imine linkage contributes to the rigidity of the molecular core. The trifluoropropoxy group would act as a terminal flexible tail, and its polarity and size would influence the packing of the molecules in the liquid crystalline state.

Table 2: Hypothetical Liquid Crystal Core Structure Incorporating the Target Compound

Liquid Crystal TypeCore Structure Example
Schiff BaseCF₃CH₂CH₂O-C₆H₄-CH=N-Ar-R

Note: 'Ar' represents an aromatic group and 'R' represents a terminal group, which would be varied to tune the liquid crystal properties.

The study of such materials would involve the synthesis of a homologous series of compounds with varying chain lengths attached to the other end of the molecule to investigate the structure-property relationships systematically. Characterization techniques such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC) would be essential to identify the mesophases and their transition temperatures.

Conclusion and Future Research Directions

Summary of Key Synthetic Achievements and Reactivity Insights

The synthesis of 3-(3,3,3-Trifluoropropoxy)benzaldehyde is primarily achieved through the etherification of 3-hydroxybenzaldehyde (B18108) with a suitable 3,3,3-trifluoropropyl halide or tosylate. This Williamson ether synthesis approach is reliable, but future research could focus on optimizing reaction conditions to improve yields and minimize by-products, potentially through the use of phase-transfer catalysts or alternative solvent systems.

Key synthetic routes for related fluorinated compounds have been established. For instance, the preparation of 3,3,3-trifluoropropionaldehyde from 1,1-dialkoxy-3,3,3-trifluoropropane highlights an acid-catalyzed deprotection method. google.com Similarly, the synthesis of 3,3,3-trifluoropropyne, a related C3-fluorinated building block, can be achieved through dehydrohalogenation of chlorotrifluoropropene isomers. google.comresearchgate.net

The reactivity of the aldehyde functional group in this compound is characteristic of aromatic aldehydes, participating in a wide array of transformations. These include:

Condensation Reactions: It readily undergoes Knoevenagel condensation with active methylene (B1212753) compounds. Mechanochemical methods, which are solvent-free, have proven effective for similar fluorinated benzaldehydes and present a green chemistry approach for future work. researchgate.net

Oxidative Trifluoropropylation: While not directly on the title compound, studies on the reaction of other arylaldehydes with silyl (B83357) enol ethers of trifluoropropanone show a pathway to introduce a trifluoropropylcarbonyl unit, suggesting interesting reactivity patterns for related structures. nih.gov

Aldol (B89426) Reactions: The aldol reaction of the closely related 3-(trifluoromethyl)benzaldehyde (B1294959) has been investigated, indicating that the title compound would likely be a competent substrate for similar carbon-carbon bond-forming reactions. chemicalbook.com

Reductive Amination: The aldehyde can serve as a precursor to various amines through reductive amination, a critical transformation in the synthesis of biologically active molecules.

The trifluoropropoxy group is generally stable under these conditions, acting as a spectator that modulates the electronic properties of the aromatic ring.

Table 1: Representative Synthetic Transformations

Reaction TypeReactantsKey ConditionsProduct Type
Williamson Ether Synthesis3-hydroxybenzaldehyde, 3-bromo-1,1,1-trifluoropropaneBase (e.g., K2CO3), Solvent (e.g., DMF)This compound
Knoevenagel CondensationThis compound, Malononitrile (B47326)Base catalyst or mechanochemicalSubstituted benzylidenemalononitrile
Reductive AminationThis compound, AmineReducing agent (e.g., NaBH4)Substituted benzylamine
Wittig ReactionThis compound, Phosphonium (B103445) ylideStrong baseSubstituted styrene

Potential for Novel Reaction Discovery and Mechanistic Understanding

While the fundamental reactivity of the aldehyde is understood, the interplay between the trifluoropropoxy group and the reactive center warrants deeper investigation. Future research could explore:

Asymmetric Catalysis: Developing enantioselective methods for reactions involving the aldehyde, such as asymmetric additions or reductions, would be highly valuable. The electronic influence of the trifluoropropoxy substituent could offer unique stereocontrol handles.

Mechanistic Studies: Detailed kinetic and computational studies can elucidate the precise electronic and steric effects of the trifluoropropoxy group on reaction pathways. nih.gov For example, investigating the mechanism of reactions like the Strecker synthesis could reveal subtle differences compared to non-fluorinated analogs. dur.ac.uk

Photoredox Catalysis: The unique electronic nature of the fluorinated ether may allow for novel transformations under photoredox conditions, opening doors to previously inaccessible chemical space.

Opportunities for Advanced Material Development

Fluorinated compounds are prized in materials science for their unique properties, including thermal stability, hydrophobicity, and specific electronic characteristics. chemimpex.com this compound is a promising precursor for:

Fluorinated Polymers and Coatings: Polymerization of derivatives of this aldehyde could lead to the creation of advanced polymers with low surface energy, chemical resistance, and desirable optical properties. Research into how fluorine content affects nanoparticle size and hydrophobicity in polyacrylates suggests that polymers derived from this benzaldehyde (B42025) could have tunable properties for applications in molecular delivery. researchgate.net

Liquid Crystals: The rigid aromatic core combined with the flexible, polar trifluoropropoxy tail makes this and related structures interesting candidates for the design of new liquid crystalline materials.

Organic Electronics: The electron-withdrawing nature of the trifluoropropoxy group can be used to tune the HOMO/LUMO energy levels of conjugated systems, making derivatives of this aldehyde valuable building blocks for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Integration with Machine Learning and AI in Retrosynthesis and Design

For a molecule like this compound and its more complex derivatives, AI can:

Propose Novel Synthetic Pathways: AI algorithms can identify non-intuitive disconnections and suggest starting materials that a human chemist might overlook. chemcopilot.com

Optimize Reaction Conditions: Machine learning models can predict the optimal reagents, catalysts, and conditions to maximize yield and minimize side reactions, navigating the complex reaction space associated with fluorinated compounds. acs.org

Design New Molecules: By learning structure-property relationships, AI can design new molecules incorporating the trifluoropropoxy-benzaldehyde scaffold with desired characteristics for materials or medicinal applications, accelerating the discovery process.

Expanding the Scope of Trifluoropropoxy-Containing Compounds in Academic Research

The trifluoromethyl (-CF3) group is a well-established pharmacophore in many FDA-approved drugs, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. mdpi.com The trifluoropropoxy group offers a more nuanced modification, providing some of the benefits of fluorination while introducing greater conformational flexibility.

Future academic research should focus on synthesizing libraries of compounds derived from this compound to explore their potential in:

Medicinal Chemistry: Using it as a scaffold to synthesize novel chalcone (B49325) derivatives or substituted γ-butyrolactones, which have shown potential as antitumor agents or HIF-1 inhibitors when synthesized from the related 3-(trifluoromethyl)benzaldehyde. chemicalbook.com

Agrochemicals: Investigating its use in the development of new pesticides and herbicides, where fluorination is often key to efficacy. chemimpex.com

Fundamental Chemical Biology: Employing it as a chemical probe to study biological systems, where the trifluoropropoxy group can serve as a unique label for 19F NMR studies.

By systematically exploring these avenues, the scientific community can unlock the full potential of this versatile fluorinated building block, paving the way for new discoveries and applications.

Q & A

What synthetic pathways are effective for producing 3-(3,3,3-Trifluoropropoxy)benzaldehyde, and how can reaction conditions influence isomerization?

The compound can be synthesized via oxidative trifluoropropylation of arylaldehydes. For example, benzaldehyde reacts with a trifluoropropyl precursor (e.g., 1) in the presence of CsF, forming intermediates like 4, which isomerizes to the final product under basic conditions . Key factors include:

  • Reagent selection : CsF promotes nucleophilic trifluoropropylation.
  • Intermediate stability : Isomerization from intermediates (e.g., 4 to 3) is influenced by reaction temperature and pH. Computational studies suggest minor energy differences (~0.4 kcal/mol) between intermediates, favoring dynamic equilibria .
  • Purification : Column chromatography or recrystallization is critical to isolate the desired isomer.

How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or mass spectrometry data often arise from:

  • Dynamic isomerization : Intermediates may equilibrate in solution, leading to overlapping peaks. Use low-temperature NMR (-40°C) to "freeze" conformers .
  • Fluorine coupling : 19F^{19}\text{F}-NMR is essential to confirm trifluoropropyl group integrity. Compare coupling constants with literature values for analogous compounds .
  • High-resolution MS : Validate molecular formulas (e.g., C10H9F3O2\text{C}_{10}\text{H}_9\text{F}_3\text{O}_2) to rule out impurities.

What advanced mechanistic insights explain the reactivity of this compound in nucleophilic additions?

The trifluoropropoxy group exerts both steric and electronic effects:

  • Electron-withdrawing nature : The -CF3_3 group reduces electron density at the aldehyde carbon, slowing nucleophilic attack.
  • Steric hindrance : The bulky trifluoropropoxy group directs regioselectivity. For example, in aldol reactions, the para position is favored over ortho .
  • DFT studies : Computational modeling (e.g., Gaussian) can predict transition-state energies and optimize reaction trajectories .

How does structural modification of this compound impact its bioactivity in antifungal studies?

Derivatives of this compound have shown fungicidal activity when modified at the aldehyde or aryl positions:

  • Oxime esters : Substituted benzaldehyde oximes (e.g., pyrazole-4-carboxylic oxime esters) exhibit enhanced antifungal potency due to improved membrane permeability .
  • Trifluoropropyl retention : Removing the -CF3_3 group reduces lipophilicity and bioactivity, as shown in comparative studies with non-fluorinated analogs .
  • SAR analysis : IC50_{50} values correlate with substituent electronegativity and steric bulk.

How can researchers address conflicting yields in large-scale synthesis of this compound?

Yield inconsistencies often stem from:

  • Incomplete isomerization : Monitor reaction progress via TLC or in situ IR. Adjust base strength (e.g., switch from K2_2CO3_3 to DBU) to drive isomerization .
  • Side reactions : Competing ether cleavage or aldehyde oxidation can occur. Use inert atmospheres (N2_2) and anhydrous solvents to suppress degradation .
  • Scale-up adjustments : Transition from batch to flow chemistry improves heat and mass transfer, minimizing side products .

What computational methods are recommended for predicting the stability of this compound intermediates?

  • DFT calculations : Use B3LYP/6-311+G(d,p) to optimize geometries and calculate Gibbs free energies of intermediates .
  • Molecular dynamics (MD) : Simulate solvation effects (e.g., in THF or DMF) to assess conformational stability.
  • Docking studies : Predict interactions with biological targets (e.g., fungal enzymes) using AutoDock Vina .

What safety protocols are critical when handling this compound in lab settings?

  • PPE : Wear nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.
  • Waste disposal : Collect aldehyde-containing waste separately and neutralize with sodium bisulfite before disposal .
  • Spill management : Absorb spills with vermiculite and treat with 10% NaOH solution to degrade reactive aldehydes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.